4-Trifluoromethylsalicylic acid
4-Trifluoromethylsalicylic acid
2-Hydroxy-4-trifluoromethyl benzoic acid, also known as 4-tfmsa or HTB, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2-Hydroxy-4-trifluoromethyl benzoic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 2-Hydroxy-4-trifluoromethyl benzoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxy-4-trifluoromethyl benzoic acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
1246817-12-8
VCID:
VC20806844
InChI:
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
SMILES:
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O
Molecular Formula:
C8H5F3O3
Molecular Weight:
206.12 g/mol
4-Trifluoromethylsalicylic acid
CAS No.: 1246817-12-8
Cat. No.: VC20806844
Molecular Formula: C8H5F3O3
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxy-4-trifluoromethyl benzoic acid, also known as 4-tfmsa or HTB, belongs to the class of organic compounds known as salicylic acids. These are ortho-hydroxylated benzoic acids. 2-Hydroxy-4-trifluoromethyl benzoic acid is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 2-Hydroxy-4-trifluoromethyl benzoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxy-4-trifluoromethyl benzoic acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 1246817-12-8 |
| Molecular Formula | C8H5F3O3 |
| Molecular Weight | 206.12 g/mol |
| IUPAC Name | 2-hydroxy-4-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) |
| Standard InChI Key | XMLFPUBZFSJWCN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator